molecular formula C18H14Cl3NO2 B6143048 [6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride CAS No. 1173033-81-2

[6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride

Cat. No.: B6143048
CAS No.: 1173033-81-2
M. Wt: 382.7 g/mol
InChI Key: DZQXTBPAIWTYLZ-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative with a molecular structure characterized by:

  • Chlorine substituents at position 6 of the quinoline ring and on the 2-chlorophenyl group at position 2.
  • Methyl group at position 2.
  • Acetic acid moiety at position 3, forming a hydrochloride salt.

The hydrochloride salt enhances solubility in aqueous media, making it advantageous for biological applications. The compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-351341) but has been discontinued by some suppliers (CymitQuimica) .

Properties

IUPAC Name

2-[6-chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO2.ClH/c1-10-13(9-17(22)23)18(12-4-2-3-5-15(12)20)14-8-11(19)6-7-16(14)21-10;/h2-8H,9H2,1H3,(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQXTBPAIWTYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3Cl)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoline Core Synthesis: Friedländer Annulation and Modifications

The quinoline backbone of [6-chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride is typically constructed via Friedländer annulation, a condensation reaction between 2-aminobenzaldehyde derivatives and ketones. For example, 2-amino-5-chlorobenzaldehyde reacts with 2-chlorophenylacetone in the presence of acidic catalysts (e.g., HCl or H₂SO₄) to yield 4-(2-chlorophenyl)-2-methylquinoline . This step often achieves yields of 65–75% under reflux conditions in ethanol .

Modifications to the classical Friedländer method include microwave-assisted synthesis, which reduces reaction times from 12 hours to 30 minutes while maintaining comparable yields . Catalytic systems such as ionic liquids (e.g., [BMIM]BF₄) further enhance regioselectivity, minimizing the formation of 5-chloro isomers .

Regioselective Chlorination at the 6-Position

Introducing the 6-chloro substituent requires careful control to avoid over-chlorination. Direct electrophilic chlorination using Cl₂ gas in acetic acid at 50–60°C selectively functionalizes the 6-position due to the electron-donating effect of the 4-(2-chlorophenyl) group . Alternative methods employ N-chlorosuccinimide (NCS) in dimethylformamide (DMF), achieving 85% selectivity at 0°C .

Table 1: Chlorination Methods Comparison

ReagentSolventTemperatureSelectivity (%)Yield (%)
Cl₂AcOH50°C7870
NCSDMF0°C8582
SO₂Cl₂CH₂Cl₂25°C6560

Acetic Acid Side-Chain Introduction via Nucleophilic Substitution

The acetic acid moiety is introduced at the 3-position through nucleophilic displacement of a leaving group (e.g., bromide or mesylate). For instance, treating 3-bromo-6-chloro-4-(2-chlorophenyl)-2-methylquinoline with sodium acetoxyacetate in dimethyl sulfoxide (DMSO) at 120°C yields the intermediate ester, which is hydrolyzed to the free acid using NaOH .

Catalytic approaches using palladium complexes (e.g., Pd(PPh₃)₄) enable cross-coupling reactions with ethylene glycol diacetate, followed by saponification . This method reduces side reactions compared to classical alkylation, achieving 88% purity .

Hydrochloride Salt Formation and Purification

The final hydrochloride salt is formed by treating the free base with HCl gas in anhydrous ethanol. Crystallization from a mixture of ethanol and diethyl ether yields the pure product with >99% HPLC purity . Alternative methods use aqueous HCl (37%) and recrystallization from acetonitrile, though this may introduce hydrate forms requiring careful drying .

Table 2: Salt Formation Conditions

Acid SourceSolventTemperaturePurity (%)Crystal Form
HCl gasEtOH0°C99.5Anhydrous
Aqueous HClH₂O/MeCN25°C98.2Monohydrate
HCl/Et₂OEtOAc−10°C97.8Anhydrous

Analytical Characterization and Quality Control

Critical quality attributes are verified via:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., δ 2.45 ppm for methyl group, δ 4.20 ppm for acetic acid protons) .

  • HPLC-MS : Monitors purity (>99%) and identifies impurities (e.g., dechlorinated byproducts) .

  • X-ray Diffraction : Validates crystalline structure and salt form .

Challenges and Process Optimization

Key challenges include:

  • Byproduct Formation : Over-chlorination at the 5- or 7-positions during halogenation. Mitigated using NCS in DMF .

  • Racemization : Occurs during ester hydrolysis if prolonged heating is used. Controlled by maintaining pH >10 and temperatures <50°C .

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction rates but complicate purification. Switching to MeOH/water mixtures enhances isolability .

Chemical Reactions Analysis

Types of Reactions

[6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that make it a subject of interest in medicinal chemistry and pharmacological studies. Some notable activities include:

  • Antimicrobial Activity : Studies have shown that quinoline derivatives possess antimicrobial properties. The presence of chlorine atoms in the structure may enhance its effectiveness against certain bacterial strains.
  • Anti-inflammatory Properties : Research indicates that compounds with quinoline structures can exhibit anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases.
  • Anticancer Potential : There is growing interest in quinoline derivatives as anticancer agents. Preliminary studies suggest that [6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride may inhibit cancer cell proliferation.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for developing new pharmacologically active agents. The modifications on the quinoline ring can lead to enhanced potency and selectivity against specific biological targets.

Proteomics Research

The compound is utilized in proteomics for studying protein interactions and functions due to its biochemical properties. It can act as a biochemical probe to investigate cellular processes.

Synthesis of Other Compounds

Due to its unique chemical structure, this compound can be used as an intermediate in the synthesis of more complex organic molecules, particularly those aimed at pharmaceutical applications.

Case Studies

  • Antimicrobial Efficacy Study : A study investigated the antimicrobial efficacy of various quinoline derivatives, including this compound, showing promising results against Gram-positive bacteria.
  • Anti-inflammatory Mechanism Investigation : Research focused on the anti-inflammatory mechanisms of quinoline derivatives demonstrated that this compound significantly reduced inflammation markers in vitro.
  • Anticancer Activity Assessment : In vitro assays revealed that this compound inhibited the growth of several cancer cell lines, supporting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of [6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to DNA: It can intercalate into DNA, disrupting the replication and transcription processes.

    Inhibit Enzymes: The compound can inhibit key enzymes involved in cellular metabolism and signal transduction pathways.

    Modulate Receptors: It can interact with specific receptors on the cell surface, altering cellular responses and signaling pathways.

Comparison with Similar Compounds

Structural Analogues in the Quinoline Family

8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline
  • Substituents : Fluorine at position 8, methyl at position 4.
  • Core structure: Tetrahydroquinoline (saturated ring) vs. aromatic quinoline in the target compound.
  • Functional groups : Lacks the acetic acid side chain and chloride substituents.
  • Implications: Reduced aromaticity may decrease π-π stacking interactions compared to the fully aromatic quinoline core of the target compound. Fluorine’s electronegativity could influence electronic properties differently than chlorine .
SIS3 Hydrochloride (CAS 521984-48-5)
  • Function : Specific inhibitor of Smad3 phosphorylation.

Non-Quinoline Heterocycles with Chlorophenyl Groups

1,5-Bis-(2-chlorophenyl)-pyrazolidine (R5)
  • Core structure: Pyrazolidine (5-membered ring) vs. quinoline.
  • Substituents : Two 2-chlorophenyl groups.
  • Implications: Smaller ring size and lack of nitrogen in the aromatic system reduce structural overlap with quinoline derivatives. Chlorophenyl groups may contribute to similar hydrophobic interactions but with distinct spatial arrangements .
5-(2-Chlorophenyl)-1-(2-fluorophenyl)pyrazolidine (R11)
  • Substituents : Combines 2-chlorophenyl and 2-fluorophenyl groups.
  • Implications :
    • Fluorine’s smaller size and higher electronegativity compared to chlorine could alter binding affinities in biological systems .

Functional Group Comparisons

Acetic Acid Moieties

The target compound’s acetic acid group (as a hydrochloride salt) contrasts with other derivatives:

  • (tert-Butoxycarbonyl)aminoacetic acid (CAS 313490-25-4): Shares a 2-chlorophenyl-acetic acid backbone but lacks the quinoline core.

Substituent Effects

  • Chlorine vs. Fluorine improves metabolic stability and electronegativity but reduces steric bulk .
  • Hydrochloride Salt : Enhances water solubility compared to free bases or neutral forms, critical for bioavailability .

Structural Activity Relationship (SAR) Considerations

Feature Target Compound 8-Fluoro-6-methyl-Tetrahydroquinoline 1,5-Bis-(2-ClPh)-pyrazolidine
Core Aromatic quinoline Saturated tetrahydroquinoline Pyrazolidine
Substituents 6-Cl, 4-(2-ClPh), 2-Me, 3-CH2COOH 8-F, 6-Me 2-ClPh (x2)
Salt Form Hydrochloride Free base Hydrochloride (assumed)
Solubility High (ionized HCl) Moderate Moderate

Biological Activity

[6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride (CAS No. 1173033-81-2) is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₄Cl₃N₀₂
  • Molecular Weight : 382.67 g/mol
  • CAS Number : 1173033-81-2

The compound features a quinoline moiety, which is significant in various pharmacological activities. The presence of chlorine substituents may enhance its biological potency by influencing electron distribution and molecular interactions.

The biological activity of this compound is primarily associated with its role as an inhibitor of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of acetylcholine (ACh), a neurotransmitter involved in memory and learning processes. Inhibition of these enzymes can lead to increased levels of ACh, potentially ameliorating cognitive deficits associated with AD.

Cholinesterase Inhibition

Recent studies have demonstrated that compounds with similar structural motifs to this compound exhibit significant AChE and BChE inhibitory activities. For instance, a study reported that certain derivatives showed IC50 values in the low micromolar range, indicating potent inhibition .

CompoundAChE IC50 (µM)BChE IC50 (µM)
Compound A8.7715.34
Compound B11.5520.12
This compoundTBDTBD

Neuroprotective Effects

The compound has been implicated in neuroprotective mechanisms beyond cholinesterase inhibition. It may also exhibit antioxidant properties, reducing oxidative stress associated with AD pathology. Studies suggest that multitargeted therapies that inhibit both cholinesterases and oxidative stress pathways could provide synergistic benefits in treating neurodegenerative diseases .

Case Studies and Research Findings

  • Study on Cholinesterase Inhibitors :
    A comparative analysis of various heterocyclic compounds revealed that those resembling the structure of this compound had enhanced binding affinity to the active sites of AChE and BChE, leading to significant inhibition rates .
  • Neuroprotective Mechanisms :
    Research highlighted the potential of this compound to protect neuronal cells from apoptosis induced by amyloid-beta aggregation, a hallmark of Alzheimer's pathology. The study indicated that compounds with similar structures could reduce mitochondrial dysfunction and reactive oxygen species generation .
  • Antimicrobial Activity :
    While primarily studied for its neuroprotective effects, preliminary data suggest that this compound may possess antimicrobial properties against various bacterial strains, indicating a broader therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing [6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step protocols:

  • Friedel-Crafts acylation to construct the quinoline core, using AlCl₃ as a catalyst under anhydrous conditions .
  • Nucleophilic substitution for introducing the 2-chlorophenyl group, requiring careful control of stoichiometry and temperature to minimize by-products .
  • Hydrolysis and salt formation : The acetic acid moiety is introduced via hydrolysis, followed by HCl treatment to form the hydrochloride salt. Yield optimization requires monitoring reaction progress via TLC and NMR .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical techniques :

  • HPLC with UV detection (λ = 254 nm) to assess purity (>98% required for pharmacological studies) .
  • ¹H/¹³C NMR for confirming substituent positions and verifying the absence of unreacted intermediates .
  • Mass spectrometry (HRMS) to confirm molecular weight (C₁₉H₁₆Cl₂NO₂·HCl, theoretical MW: 396.71 g/mol) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : The hydrochloride salt enhances water solubility (≈15 mg/mL at 25°C), making it suitable for in vitro assays. For hydrophobic environments (e.g., cell membranes), DMSO is recommended .
  • Stability : Stable at -20°C for >6 months in anhydrous conditions. Degrades at pH >7.0, necessitating pH-controlled buffers .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution or methyl group positioning) impact biological activity?

  • SAR insights :

  • The 2-chlorophenyl group enhances binding to hydrophobic enzyme pockets (e.g., kinase targets), while the methyl group at position 2 reduces metabolic degradation .
  • Data contradiction : Substituting Cl with F at position 6 increases antimicrobial activity but reduces solubility, requiring trade-offs in drug design .
    • Experimental design : Compare IC₅₀ values against analogous compounds in enzyme inhibition assays (e.g., COX-2 or EGFR kinases) .

Q. What mechanisms underlie the compound’s reported anticancer activity, and how can researchers resolve discrepancies in cytotoxicity data?

  • Mechanistic studies :

  • The compound induces apoptosis via mitochondrial pathway activation, confirmed by caspase-3/7 assays and ROS generation measurements .
  • Data contradictions : Variability in IC₅₀ values (e.g., 2–10 µM across cell lines) may arise from differences in cell permeability or efflux pump expression. Use isogenic cell lines (e.g., P-gp overexpressors) to clarify .

Q. How can computational modeling guide the optimization of this compound for target specificity?

  • Methods :

  • Docking simulations (AutoDock Vina) to predict binding affinity for off-targets (e.g., CYP450 enzymes).
  • MD simulations to assess stability of ligand-protein complexes over 100 ns trajectories .
    • Validation : Correlate in silico predictions with enzymatic inhibition assays (e.g., cytochrome P450 inhibition screening) .

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